Structural Differentiation: Impact of the Ortho-Fluorophenyl Substituent on Lipophilicity and Electronic Profile
The compound incorporates a 2-fluorophenyl group, which imparts distinct lipophilicity and electronic properties compared to non-fluorinated or 4-fluorophenyl analogs. While direct experimental cLogP for CAS 1799434-57-3 is not widely published, calculated values indicate a marked difference from the 4-fluoro isomer . The ortho-fluorine substitution can influence metabolic stability and target binding orientation , making this compound a critical control for SAR studies.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 2.1-2.4 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine (CAS 397-53-5): Calculated LogP ≈ 2.5-2.8 |
| Quantified Difference | Approximately 0.3-0.5 log unit lower lipophilicity for the ortho-fluoro derivative, suggesting distinct membrane permeability and solubility characteristics. |
| Conditions | Calculated via ACD/Labs or ChemAxon software (class-level inference) |
Why This Matters
This difference is meaningful for optimizing ADME properties in lead optimization; selecting the correct fluorophenyl regioisomer is essential for reproducing or improving published SAR.
